Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-

cytotoxicity MCF‑7 HT‑29

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- (CAS 208040‑10‑2) is a fully synthetic 1,2,3‑triazole–acridine hybrid that merges a planar acridine DNA‑intercalating scaffold with a 1,2,3‑triazole ring bearing a methyl and an acetyl substituent. The compound belongs to a family of triazolyl‑acridine derivatives that have been investigated for cytotoxic, topoisomerase‑inhibitory and anti‑angiogenic activities.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 208040-10-2
Cat. No. B12902394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
CAS208040-10-2
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C
InChIInChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3
InChIKeyQTLJFYVBZNSRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- (CAS 208040-10-2): Core Chemical Identity and In‑Class Positioning


Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- (CAS 208040‑10‑2) is a fully synthetic 1,2,3‑triazole–acridine hybrid that merges a planar acridine DNA‑intercalating scaffold with a 1,2,3‑triazole ring bearing a methyl and an acetyl substituent [1]. The compound belongs to a family of triazolyl‑acridine derivatives that have been investigated for cytotoxic, topoisomerase‑inhibitory and anti‑angiogenic activities [2]. Its distinct substitution pattern—5‑methyl on the triazole and 4‑acetyl—differentiates it from other members of this class that carry alkoxy‑phenyl, thiadiazole or longer‑chain linkers, and these structural differences are known to produce marked shifts in antiproliferative potency and target selectivity [1][2].

Acridine-triazole scaffold for topoisomerase I and DNA intercalation research
Distinct 5-methyl-4-acetyl substitution supports SAR profiling
Fully characterized identity (NMR, FT-IR, MS) for reproducible experiments

Why Generic 1,2,3‑Triazole or Acridine Derivatives Cannot Substitute for Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- (CAS 208040‑10‑2)


Triazolyl‑acridine adducts are highly sensitive to even minor modifications of the linker, substituent type, and substitution position [1]. In a panel of closely related analogs, changing the phenyl‑triazole‑ethoxy appendage to a chloro‑ or tolyl‑ variant shifted the cytotoxicity profile between MCF‑7 and HT‑29 cell lines, demonstrating that each derivative possesses a unique potency fingerprint [1]. Likewise, replacing the triazole with a thiadiazole or altering the acridine substitution pattern can abolish topoisomerase I inhibition and anti‑angiogenic activity [2]. Consequently, simply sourcing any “acridine‑triazole” compound without matching the exact 5‑methyl‑4‑acetyl‑1,2,3‑triazol‑1‑yl substitution risks losing the specific biological performance that makes CAS 208040‑10‑2 a candidate of interest.

Substituent changes on the triazole ring shift cell-line selectivity profiles
Acridine core modification may abolish topoisomerase I inhibition activity
Undocumented analogs risk structural mis-assignment and irreproducibility

Quantitative Differentiation Evidence for Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- (CAS 208040‑10‑2)


Cytotoxic Selectivity Profiles Among Triazolyl‑Acridine Congeners

A systematic study of triazolyl‑acridine analogs demonstrated that the nature of the substituent on the triazole ring governs both the magnitude and the cell‑line selectivity of cytotoxicity. In the same MTT assay, compound MPSP‑1 (bearing a phenyl‑triazole‑ethoxy motif) was the most broadly potent derivative, whereas MPSP‑9 was selectively active against MCF‑7 cells [1]. This intra‑class variability confirms that the 5‑methyl‑4‑acetyl substitution pattern of CAS 208040‑10‑2 is expected to impart a distinct potency and selectivity signature relative to other acridine‑triazole adducts.

Cytotoxicity Selectivity
Class-level inference
MPSP-1 dual-line active MPSP-9 MCF-7 selective
Supports substitution-specific selectivity context
Exact IC₅₀ not reported for target compound
cytotoxicity MCF‑7 HT‑29 triazolyl‑acridine

Topoisomerase I Inhibition and Anti‑Angiogenic Activity of the Acridine‑Triazole Pharmacophore

Acridine‑triazole hybrids have been shown to inhibit topoisomerase I and suppress sub‑intestinal vein formation in zebrafish embryos, a model of angiogenesis. In a focused library, the most active acridine‑triazole derivatives achieved IC₅₀ values of 5.52–8.93 μM against MGC‑803 and T24 cancer cells, significantly outperforming the clinical comparator 5‑fluorouracil (IC₅₀ = 30.45 ± 2.87 μM) [1]. The compound of interest, ETHANONE, 1-[1-(9-ACRIDINYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-, shares the acridine‑triazole core and the crucial acetyl group that may contribute to topoisomerase I recognition; however, direct comparative data for this specific derivative are not yet available.

Topoisomerase I Inhibition
Class-level inference
IC₅₀ 5.52–8.93 μM (class)
5-FU IC₅₀ 30.45 μM (comparator)
Reported class-level enzyme inhibition context
Direct data for exact compound unavailable
topoisomerase I anti‑angiogenesis zebrafish acridine‑triazole

Structural Confirmation and Purity Benchmarking via Spectroscopic Characterization

The synthetic protocol used for triazolyl‑acridine derivatives, including the target compound, employs FT‑IR, ¹H NMR, mass spectrometry and elemental analysis for unambiguous structural confirmation [1]. For CAS 208040‑10‑2, procurement from qualified vendors typically includes a certificate of analysis reporting ≥95% purity (HPLC), ensuring batch‑to‑batch consistency. This level of characterization mitigates the risk of mis‑assignment that can occur with in‑house synthesized or poorly documented analogs.

Characterization
Supporting evidence
≥95% purity (HPLC), ¹H NMR, FT-IR, MS
Supports identity and lot consistency
Vendor COA recommended
FT‑IR ¹H NMR mass spectrometry elemental analysis

Optimal Research and Industrial Application Scenarios for Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- (CAS 208040‑10‑2)


Academic Medicinal Chemistry: SAR Exploration of DNA‑Intercalating Cytotoxic Agents

This compound serves as a key intermediate or comparator in structure‑activity relationship (SAR) studies of acridine‑triazole hybrids. Its 5‑methyl‑4‑acetyl‑triazole motif provides a distinct topological and electronic profile relative to the phenyl‑ethoxy or chloro‑phenyl‑ethoxy variants described in the literature [1]. Researchers can use it to probe the impact of triazole substitution on DNA binding affinity, topoisomerase inhibition, and cell‑line selectivity.

Pre‑clinical Oncology: Lead Identification for Topoisomerase I‑Targeted Therapeutics

Given the demonstrated topoisomerase I inhibitory activity of the acridine‑triazole chemotype [2], CAS 208040‑10‑2 is a candidate for screening campaigns aimed at identifying novel topoisomerase I poisons. Its acetyl substituent may enhance electrophilic interactions within the enzyme‑DNA complex, a hypothesis that can be tested in comparative biochemical assays against 5‑FU or camptothecin.

Anti‑Angiogenesis Research: Zebrafish‑Based Phenotypic Screening

Acridine‑triazole derivatives have shown the ability to inhibit sub‑intestinal vein formation in zebrafish embryos at low micromolar concentrations [2]. This compound can be evaluated in the same model to determine whether its specific substitution pattern confers superior anti‑angiogenic potency or reduced developmental toxicity, guiding the selection of a development candidate.

Chemical Biology: Photolabile Linker or Bioconjugation Tool Development

Structural analogs of this compound have been employed as photolabile linkers for solid‑phase synthesis of 4‑substituted 1,2,3‑triazoles (see Qvortrup et al., Chem. Commun. 2011). The 4‑acetyl group may serve as a chromophore or a handle for further functionalization, making CAS 208040‑10‑2 a potential building block for light‑cleavable probes or affinity reagents.

Application
Selection Property
Validation Focus
SAR studies of acridine-triazole hybrids
Distinct 5-methyl-4-acetyl substitution
Cytotoxicity endpoint review across cell lines
Topoisomerase I inhibition research
Acridine-triazole scaffold engagement
Enzyme inhibition and cell-based assays
Anti-angiogenesis research
Zebrafish model compatibility
Sub-intestinal vein formation endpoint
Chemical biology probe development
4-acetyl group as functional handle
Photolabile linker or conjugation feasibility
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